Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)
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Overview
Description
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a chemical compound with the molecular formula C11H24O2Si. It is characterized by the presence of a cyclopropane ring substituted with an ethoxy group and a tert-butyldimethylsiloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy and tert-butyldimethylsiloxy reagents under specific conditions. One common method includes the use of cyclopropane carboxylates as starting materials, which undergo substitution reactions with ethoxy and tert-butyldimethylsiloxy groups in the presence of catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tert-butyldimethylsiloxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield cyclopropane derivatives and corresponding alcohols or silanols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the substituent groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be compared with other similar compounds, such as:
1-Methoxy-1-(tert-butyldimethylsiloxy)cyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-1-(trimethylsiloxy)cyclopropane: Similar structure but with a trimethylsiloxy group instead of a tert-butyldimethylsiloxy group.
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane lies in its specific combination of substituent groups and the cyclopropane ring, which imparts distinct reactivity and properties.
Properties
CAS No. |
117726-73-5 |
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Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3 |
InChI Key |
NHLLTCZAWPDZSM-UHFFFAOYSA-N |
SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Synonyms |
Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI) |
Origin of Product |
United States |
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